molecular formula C20H23F3N2 B5630548 1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5630548
M. Wt: 348.4 g/mol
InChI Key: SSVIQZQURYFUJX-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylphenyl group and a trifluoromethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-2-16-6-8-17(9-7-16)15-24-10-12-25(13-11-24)19-5-3-4-18(14-19)20(21,22)23/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVIQZQURYFUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-[(4-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Uniqueness

1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both an ethyl group and a trifluoromethyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in certain applications compared to similar compounds.

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